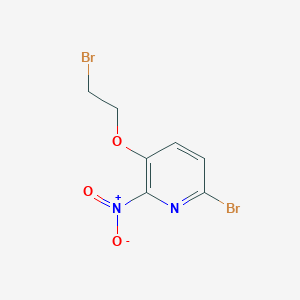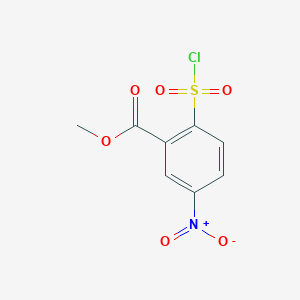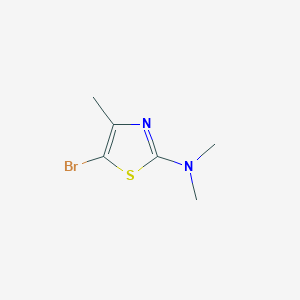
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine
Overview
Description
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C6H9BrN2S . It has an average mass of 221.118 Da and a monoisotopic mass of 219.966980 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, substituted with bromine and trimethylamine groups .Scientific Research Applications
Chemical Synthesis and Drug Discovery
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine serves as a useful compound in chemical synthesis. For instance, it is used in the preparation of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement, showcasing its significance in yielding high-purity compounds for potential applications in drug discovery (Baker & Williams, 2003). Moreover, the compound has been employed in synthesizing new thiazolo[4,5-d]pyrimidine derivatives, indicating its versatility in creating diverse bioactive molecular frameworks (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Biological Activity
The compound demonstrates potential in biological applications. For instance, it is utilized in synthesizing bi-heterocycles that exhibit inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease, highlighting its potential as a therapeutic agent (Abbasi et al., 2018). Furthermore, its involvement in the synthesis of compounds exhibiting antimicrobial activity against various pathogens signifies its importance in the development of novel antimicrobial agents (Reddy & Reddy, 2010).
Material Science and Photovoltaics
The compound has applications in material science as well. It is used in the Suzuki-Miyaura coupling polymerization for synthesizing a thiazole-based polymer with intriguing optical properties, indicating its potential in the field of material science and photovoltaics (Cetin, 2023).
Future Directions
The future directions for research on 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields. Given the biological and pharmaceutical properties of related compounds , there may be potential for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of the compound 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine are currently unknown. This compound is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds , suggesting that this compound may also interact with biological targets.
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets would depend on the specific biological context.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it is plausible that this compound could influence multiple biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives , this compound could potentially exert a range of effects on cellular functions.
Biochemical Analysis
Biochemical Properties
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to altered metabolic pathways and potential drug-drug interactions. Additionally, this compound has been found to bind to specific protein targets, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell survival and proliferation rates. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular responses and functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound’s stability and degradation over time are crucial factors that influence its efficacy and safety. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can have different biological activities, which need to be considered in long-term studies. Additionally, the compound’s effects on cellular function can change over time, with prolonged exposure leading to adaptive cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . This subcellular localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-4-5(7)10-6(8-4)9(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVWUNAVVVQDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


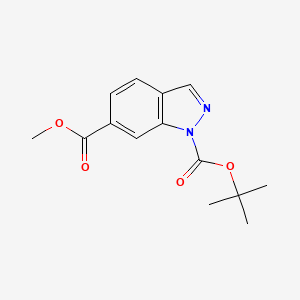




![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)
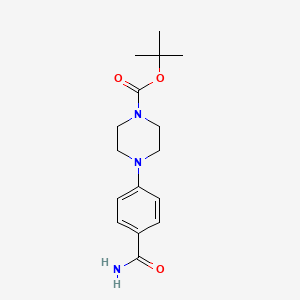
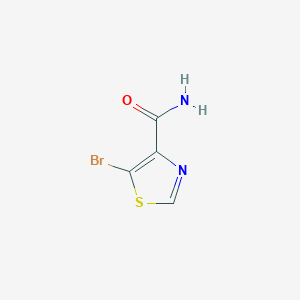
![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)
![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)
![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)
